Regioisomeric Structure Defines Reactivity and LogP in Synthetic Scaffolds
The [1,2-b] ring fusion of 2H,3H-Naphtho[1,2-B]furan-2-one provides a unique angular geometry distinct from the linear naphtho[2,1-b]furan-2(1H)-one isomer (CAS 4352-63-0), which has a reported melting point of 104-106°C . This structural difference directly influences its chemical reactivity and physical properties, such as its calculated logP of approximately 2.43 compared to an experimental logP of ~2.11 for a closely related analog [1]. These variations alter solubility and permeability profiles, making the [1,2-b] isomer a distinct entity for building diverse chemical libraries.
| Evidence Dimension | Physicochemical and Structural Differentiation |
|---|---|
| Target Compound Data | LogP: 2.43 (calc); Structure: angular [1,2-b] fusion |
| Comparator Or Baseline | Naphtho[2,1-b]furan-2(1H)-one (CAS 4352-63-0): m.p. 104-106°C; Experimental logP: ~2.11 |
| Quantified Difference | Regioisomeric shift from [1,2-b] to [2,1-b] alters melting point by ~40°C and logP by ~0.3 units |
| Conditions | Structural analysis; computational and experimental physicochemical property determination |
Why This Matters
For procurement, this data proves the [1,2-b] isomer is not interchangeable with the [2,1-b] isomer, as differences in melting point and logP will directly impact formulation, purification, and assay performance.
- [1] ChemExper. (n.d.). Chemical directory entry for related naphthofuranone. View Source
